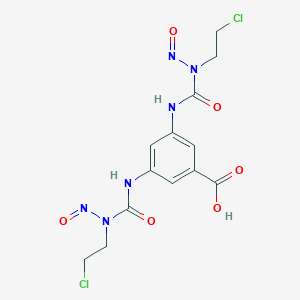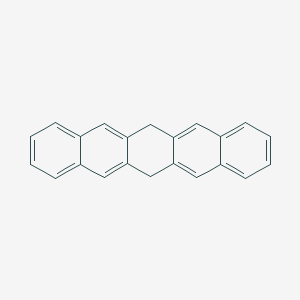
6,13-Dihydropentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Dihydropentacene is a chemical compound with the molecular formula C22H16 . It is a derivative of pentacene, an organic semiconductor used in a variety of thin-film organic electronic devices .
Synthesis Analysis
6,13-Dihydropentacene can be synthesized from readily available 6,13-dihydro-6,13-dihydroxypentacene. This synthesis is fast, simple, high-yielding (≥90%), and can be performed at low temperatures . The use of HCl and the choice of solvent are both key to the success of the reaction .Molecular Structure Analysis
The molecular structure of 6,13-Dihydropentacene consists of a series of fused aromatic rings. The molecular formula is C22H16, with an average mass of 280.362 Da and a monoisotopic mass of 280.125214 Da .Chemical Reactions Analysis
The thermally and photolytically induced disproportionation of 6,13-dihydropentacene derivatives into tetrahydropentacenes and pentacenes results in unique solid-state fluorescence .Physical And Chemical Properties Analysis
6,13-Dihydropentacene is a deep blue, crystalline material of high reactivity that shows only sparing solubility in organic solvents .Orientations Futures
Pentacene, from which 6,13-Dihydropentacene is derived, is a benchmark organic semiconductor in thin-film organic electronic devices due to its π-conjugated electronic structure, its relatively low HOMO-LUMO gap, and the relatively high charge carrier mobility of its solid-state films . It is the most common p-type organic semiconductor in OFET devices . Extensive efforts have also been carried out to integrate pentacene into OLED and photovoltaic devices. Therefore, the study and application of 6,13-Dihydropentacene and its derivatives could be a promising direction for future research in the field of organic semiconductors.
Propriétés
IUPAC Name |
6,13-dihydropentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIMMWYSCVVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,13-Dihydropentacene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

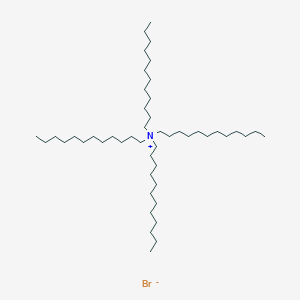
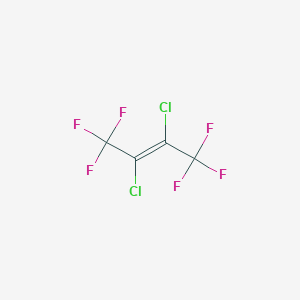
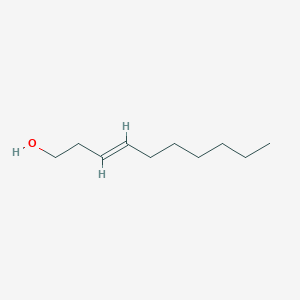

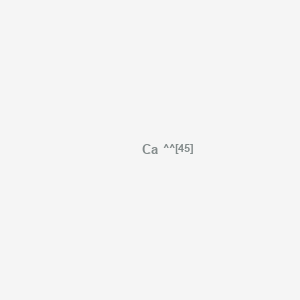
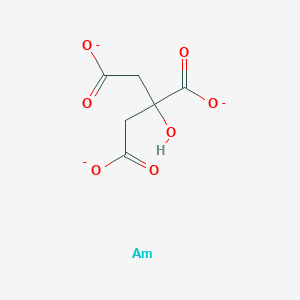
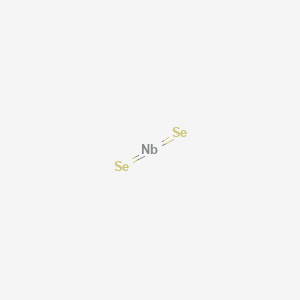
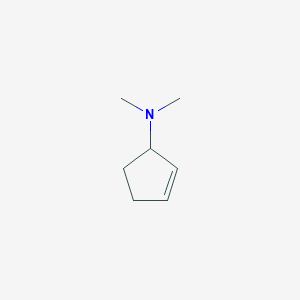
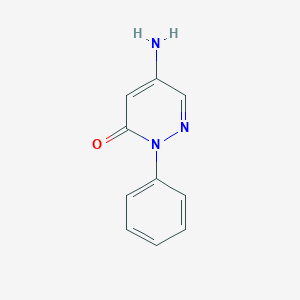
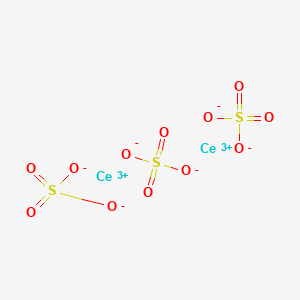
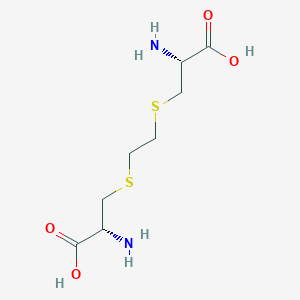
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
